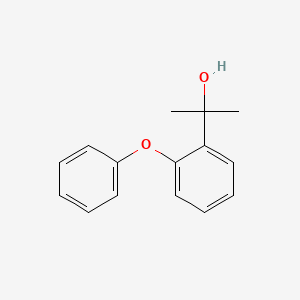
1-(3-Bromo-6-fluoro-2-methylphenyl)methanaminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-6-fluoro-2-methylphenyl)methanaminehydrochloride is a chemical compound that belongs to the class of aromatic amines. It is characterized by the presence of bromine, fluorine, and methyl groups attached to a benzene ring, along with a methanamine group. This compound is often used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-6-fluoro-2-methylphenyl)methanaminehydrochloride typically involves the following steps:
Bromination: The starting material, 2-methylphenyl, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like potassium fluoride to introduce the fluorine atom at the 6-position.
Amination: The resulting 3-bromo-6-fluoro-2-methylphenyl compound is then reacted with methanamine in the presence of a suitable base to form the methanamine derivative.
Hydrochloride Formation: Finally, the methanamine derivative is treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: 1-(3-Bromo-6-fluoro-2-methylphenyl)methanaminehydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methanamine group can be oxidized to form corresponding imines or amides.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution Products: Depending on the substituent introduced, various substituted derivatives can be formed.
Oxidation Products: Imines, amides, or carboxylic acids.
Reduction Products: Primary or secondary amines.
科学的研究の応用
1-(3-Bromo-6-fluoro-2-methylphenyl)methanaminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Bromo-6-fluoro-2-methylphenyl)methanaminehydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity. The methanamine group can participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity.
類似化合物との比較
- 1-(3-Bromo-2-fluorophenyl)methanaminehydrochloride
- 1-(3-Chloro-6-fluoro-2-methylphenyl)methanaminehydrochloride
- 1-(3-Bromo-6-chloro-2-methylphenyl)methanaminehydrochloride
Uniqueness: 1-(3-Bromo-6-fluoro-2-methylphenyl)methanaminehydrochloride is unique due to the specific combination of bromine, fluorine, and methyl groups on the benzene ring. This unique substitution pattern can result in distinct chemical and biological properties compared to similar compounds. The presence of both bromine and fluorine atoms can enhance its reactivity and binding affinity in various applications.
特性
分子式 |
C8H10BrClFN |
|---|---|
分子量 |
254.53 g/mol |
IUPAC名 |
(3-bromo-6-fluoro-2-methylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H9BrFN.ClH/c1-5-6(4-11)8(10)3-2-7(5)9;/h2-3H,4,11H2,1H3;1H |
InChIキー |
HEMZLRIEEXINNO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1CN)F)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


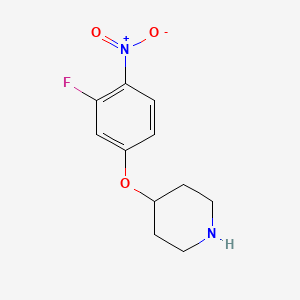
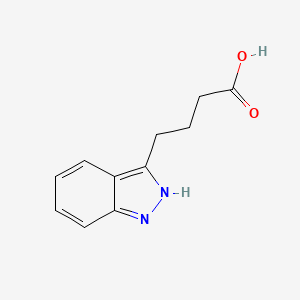

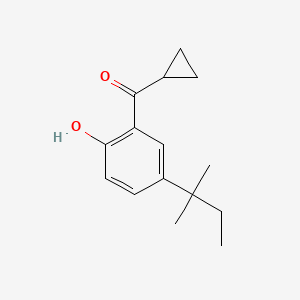
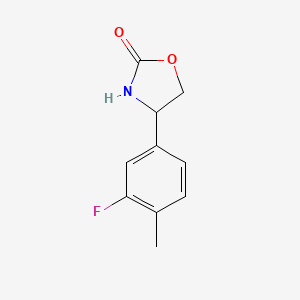

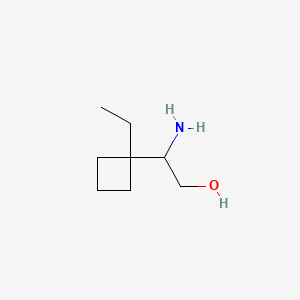
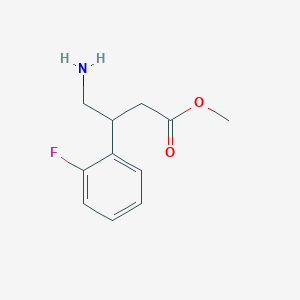
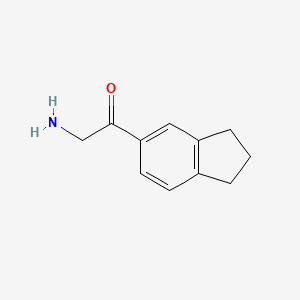
![3-[6-(Azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl]-1-(2-chlorobenzoyl)urea,trifluoroaceticacid](/img/structure/B13614294.png)
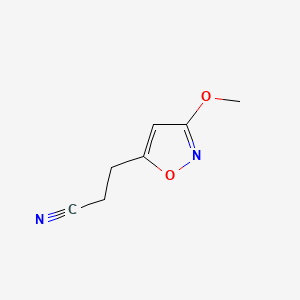
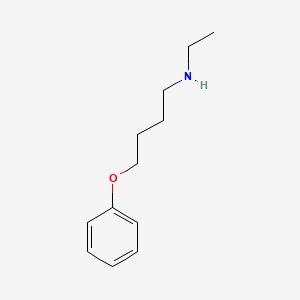
![(1S,3R,6R)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylicacid](/img/structure/B13614315.png)
